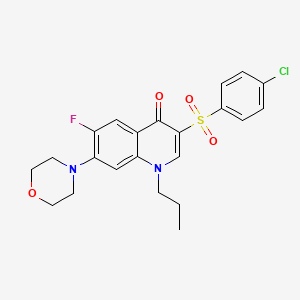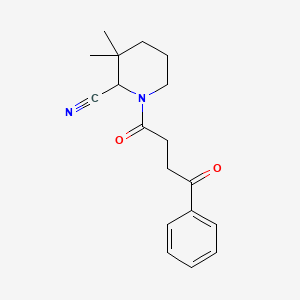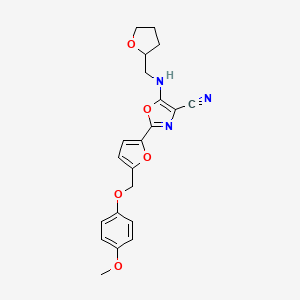![molecular formula C18H14N6S B2570881 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 848213-78-5](/img/structure/B2570881.png)
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C18H14N6S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to 7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possess significant antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles with notable antibacterial and antifungal activities, indicating potential in fighting microbial infections (Mabkhot et al., 2016).
Synthesis and Structure-Activity Relationships
Salem et al. (2015) explored the regioselective synthesis of fused heterocycles, including [1,2,4]triazolo[1,5-a]pyrimidine, under various conditions, highlighting the significance of these compounds in synthetic chemistry (Salem et al., 2015).
Analgesic and Anti-inflammatory Applications
Shaaban et al. (2008) researched pyrazolo[1,5-a]pyrimidine derivatives, noting their potential analgesic and anti-inflammatory effects, which could be relevant for medical applications (Shaaban et al., 2008).
Use in Tritium Labeling
Baraldi et al. (1996) demonstrated the use of triazolopyrimidine derivatives in tritium labeling, an essential technique in biochemistry and pharmacology (Baraldi et al., 1996).
Cyclocondensation Reactions
Desenko et al. (1998) explored the cyclocondensation reactions of triazolopyrimidine derivatives, contributing to the understanding of chemical reactions involving these compounds (Desenko et al., 1998).
Green Synthesis
Abdelhamid et al. (2016) focused on the green, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines, emphasizing environmentally friendly methods in chemistry (Abdelhamid et al., 2016).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of triazolopyrimidine for potential use in treating tuberculosis, showcasing the therapeutic applications of these compounds (Titova et al., 2019).
Synthesis of Heterocyclic Compounds
Elmaati (2002) and Abdelriheem et al. (2017) focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and related compounds, contributing to the diversity and utility of these heterocyclic compounds in various fields (Elmaati, 2002), (Abdelriheem et al., 2017).
Biochemical and Insecticidal Properties
Soliman et al. (2020) synthesized sulfonamide thiazole derivatives with potential as insecticidal agents, indicating the broader applications of these compounds in agriculture and pest control (Soliman et al., 2020).
Antitumor Activity
Shaaban et al. (2011) explored pyrazolo[1,5-a]pyrimidines as potential inhibitors of Aurora-A kinase, highlighting their potential in cancer research (Shaaban et al., 2011).
properties
IUPAC Name |
10-(2,4-dimethylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-14(12(2)8-11)24-17-13(9-20-24)18-21-16(15-4-3-7-25-15)22-23(18)10-19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMUGARMYBIBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)


![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)



![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2570815.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)

